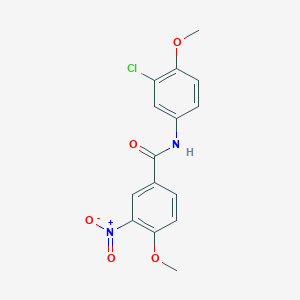![molecular formula C17H23N5O3 B5053256 methyl 2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5053256.png)
methyl 2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'MITOB' and has been found to exhibit promising results in areas such as cancer treatment, biochemistry, and physiology. In
作用機序
MITOB exerts its effects by inhibiting the activity of complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The increase in ROS levels triggers a cascade of events that ultimately leads to apoptosis in cancer cells. In healthy cells, MITOB has been found to have a protective effect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
MITOB has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit mitochondrial complex I activity, and increase ROS generation. In healthy cells, MITOB has been found to have a protective effect against oxidative stress-induced damage. It has also been found to improve mitochondrial function and metabolism.
実験室実験の利点と制限
The advantages of using MITOB in lab experiments include its specificity for mitochondrial complex I, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, there are also some limitations to using MITOB in lab experiments. These include its potential toxicity, the need for optimization of dosage and treatment duration, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on MITOB. These include further optimization of the synthesis method to obtain a higher yield of the compound, exploration of its potential applications in treating neurodegenerative diseases, and investigation of its mechanism of action in healthy cells. Additionally, further research is needed to fully understand the potential toxicity of MITOB and to optimize dosage and treatment duration for its use in lab experiments.
Conclusion:
In conclusion, MITOB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been extensively studied and optimized, and it has been found to exhibit promising results in areas such as cancer treatment, biochemistry, and physiology. MITOB exerts its effects by inhibiting the activity of mitochondrial complex I, leading to apoptosis in cancer cells and a protective effect against oxidative stress-induced damage in healthy cells. While there are some limitations to using MITOB in lab experiments, there are several future directions for research that could potentially lead to the development of new drugs and treatments.
合成法
MITOB can be synthesized through a series of chemical reactions involving 2-hydroxybenzoic acid, cyanuric chloride, and isopropylamine. The process involves the formation of an intermediate compound, which is then reacted with methyl iodide to obtain the final product. The synthesis method of MITOB has been extensively studied and optimized to obtain a high yield of the compound.
科学的研究の応用
MITOB has been found to exhibit promising results in various scientific research applications. In the field of cancer treatment, MITOB has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This makes MITOB a potential candidate for developing new anticancer drugs. In biochemistry, MITOB has been used as a tool to study mitochondrial function and metabolism. It has also been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.
特性
IUPAC Name |
methyl 2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-10(2)18-15-20-16(19-11(3)4)22-17(21-15)25-13-9-7-6-8-12(13)14(23)24-5/h6-11H,1-5H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBTYFFJJKWART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5053176.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[3-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5053179.png)


![7-(2,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5053211.png)
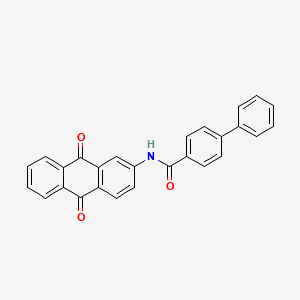

![2,2'-(1,5-naphthalenediyl)bis[N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5053240.png)
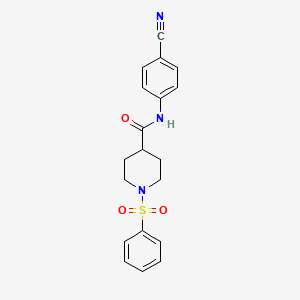
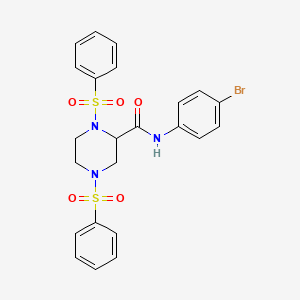
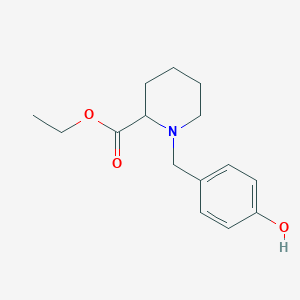
![N-(3-acetylphenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5053294.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5053301.png)
